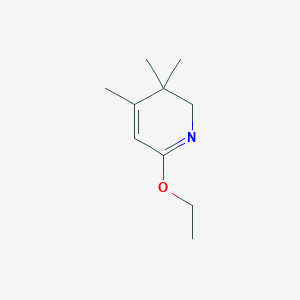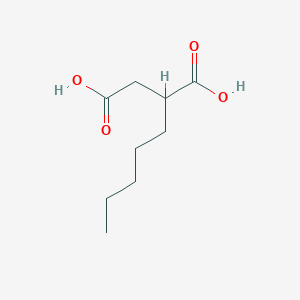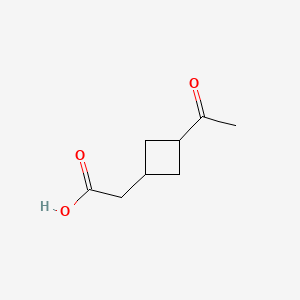![molecular formula C38H47NO6 B13833072 N-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4-yl)stearamide](/img/structure/B13833072.png)
N-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4-yl)stearamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Octadecanoylamino)fluorescein is a synthetic amphiphilic fluorescent probe with a molecular weight of 613.8 Da and a molecular formula of C38H47NO6 . It is primarily used in monitoring membrane lipid behavior and fluorescence resonance energy transfer applications in live cells . The compound exhibits bright green fluorescence with excitation and emission wavelengths of 490 nm and 520 nm, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Octadecanoylamino)fluorescein typically involves the reaction of fluorescein with octadecanoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an amide bond between the fluorescein and the octadecanoyl group. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of 5-(Octadecanoylamino)fluorescein follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with controlled temperature and stirring
Purification: Chromatographic techniques such as column chromatography or recrystallization to achieve high purity (>98%) of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Octadecanoylamino)fluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, affecting its fluorescence properties.
Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions, leading to modified derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Reduced fluorescein derivatives
Substitution: Modified fluorescein derivatives with different functional groups
Applications De Recherche Scientifique
5-(Octadecanoylamino)fluorescein has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 5-(Octadecanoylamino)fluorescein involves its integration into lipid membranes due to its amphiphilic nature . The compound’s fluorescent properties allow it to act as a marker for membrane dynamics and lipid behavior. The molecular targets include lipid bilayers and membrane-associated proteins, where it can participate in fluorescence resonance energy transfer (FRET) studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Stearoylamino)fluorescein: Similar in structure but with a stearoyl group instead of an octadecanoyl group.
N-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)octadecanamide: Another amphiphilic fluorescent probe with similar applications.
Uniqueness
5-(Octadecanoylamino)fluorescein is unique due to its specific excitation and emission wavelengths, making it highly suitable for specific fluorescence applications. Its amphiphilic nature allows it to integrate seamlessly into lipid membranes, providing valuable insights into membrane dynamics and lipid behavior .
Propriétés
Formule moléculaire |
C38H47NO6 |
|---|---|
Poids moléculaire |
613.8 g/mol |
Nom IUPAC |
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)octadecanamide |
InChI |
InChI=1S/C38H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-35(42)39-32-19-17-18-31-36(32)37(43)45-38(31)29-23-21-27(40)25-33(29)44-34-26-28(41)22-24-30(34)38/h17-19,21-26,40-41H,2-16,20H2,1H3,(H,39,42) |
Clé InChI |
UGAAZLWVRFWUHF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC2=C1C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13832995.png)


![1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride](/img/structure/B13833008.png)
![4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)



![5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B13833037.png)
![2-Deoxy-D-glucose-[3H(G)]](/img/structure/B13833045.png)




